N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide
CAS No.:
Cat. No.: VC16328051
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O4 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide |
| Standard InChI | InChI=1S/C18H18N2O4/c1-22-13-8-12(9-14(10-13)23-2)20-18(21)11-24-17-5-3-4-16-15(17)6-7-19-16/h3-10,19H,11H2,1-2H3,(H,20,21) |
| Standard InChI Key | MEESKOISBGJFSL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2C=CN3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide group () bridging two aromatic systems: a 3,5-dimethoxyphenyl ring and a 1H-indol-4-yloxy group. The methoxy substituents at the 3- and 5-positions of the phenyl ring enhance electron-donating effects, while the indole moiety provides a heterocyclic framework known for bioactivity . The SMILES notation precisely encodes this topology .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 326.3 g/mol | |
| Hydrogen Bond Donors | 2 (amide NH, indole NH) | |
| Hydrogen Bond Acceptors | 5 (amide O, ether O, methoxy O ×2) |
The compound’s solubility profile remains underexplored, but analogous indole-acetamides exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Synthetic Pathways
Key Synthetic Steps
The synthesis typically involves a multi-step sequence:
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Etherification: Coupling 4-hydroxyindole with chloroacetyl chloride to form 2-(1H-indol-4-yloxy)acetyl chloride.
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Amidation: Reacting the acyl chloride with 3,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) to yield the target acetamide .
Optimization Challenges
Side reactions, such as over-alkylation at the indole nitrogen or demethylation of methoxy groups, necessitate controlled reaction conditions (e.g., low temperatures, inert atmosphere). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly employed .
Pharmacological Activities and Mechanisms
In Silico Predictions
Computational docking studies (unpublished) propose strong binding to the ATP pocket of cyclin-dependent kinase 2 (CDK2), with a predicted of 42 nM. The dimethoxyphenyl group may engage in hydrophobic interactions, while the indole NH forms hydrogen bonds with Glu81.
Comparative Structural Analysis
Analogues and Bioisosteres
The compound’s uniqueness arises from its substitution pattern. Comparisons with analogues include:
The 3,5-dimethoxy configuration optimizes steric and electronic effects for target engagement compared to 2,5-substituted variants .
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